Cas no 864976-80-7 (N-(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenylacetamide)
N-(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenylacetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenylacetamide
- AKOS024605692
- SR-01000011839
- SR-01000011839-1
- (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide
- 864976-80-7
- N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide
- F1359-1048
- N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide
-
- Inchi: 1S/C18H17N3O4S/c1-25-10-9-20-15-8-7-14(21(23)24)12-16(15)26-18(20)19-17(22)11-13-5-3-2-4-6-13/h2-8,12H,9-11H2,1H3/b19-18-
- InChI Key: VZSPDSSSUIYYFT-HNENSFHCSA-N
- SMILES: S1/C(=N\C(CC2C=CC=CC=2)=O)/N(CCOC)C2C=CC(=CC1=2)[N+](=O)[O-]
Computed Properties
- Exact Mass: 371.09397721g/mol
- Monoisotopic Mass: 371.09397721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 545
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 113Ų
N-(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1359-1048-2μmol |
N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide |
864976-80-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1359-1048-5μmol |
N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide |
864976-80-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1359-1048-10μmol |
N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide |
864976-80-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1359-1048-20μmol |
N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide |
864976-80-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1359-1048-1mg |
N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide |
864976-80-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1359-1048-2mg |
N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide |
864976-80-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1359-1048-3mg |
N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide |
864976-80-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1359-1048-4mg |
N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide |
864976-80-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1359-1048-5mg |
N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide |
864976-80-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1359-1048-10mg |
N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide |
864976-80-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenylacetamide Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
Additional information on N-(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenylacetamide
N-(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenylacetamide (CAS No. 864976-80-7): A Comprehensive Overview
N-(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenylacetamide (CAS No. 864976-80-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological and therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research findings related to this compound.
The chemical structure of N-(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenylacetamide is intricate and consists of a benzothiazole core with several functional groups attached. The presence of a nitro group and a methoxyethyl substituent on the benzothiazole ring, along with the phenylacetamide moiety, contributes to its distinct chemical properties and biological activities. The nitro group is known for its strong electron-withdrawing effect, which can influence the compound's reactivity and stability. The methoxyethyl substituent adds flexibility and hydrophilicity to the molecule, potentially enhancing its solubility and bioavailability.
The synthesis of N-(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenylacetamide involves multiple steps and requires precise control over reaction conditions to ensure high yields and purity. One common approach involves the condensation of 6-nitrobenzothiazole with an appropriate phenylacetamide derivative in the presence of a suitable catalyst. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for producing this compound. For instance, a study published in the Journal of Organic Chemistry in 2021 reported a novel one-pot synthesis method that significantly reduced reaction time and minimized by-product formation.
In terms of biological activities, N-(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenylacetamide has been extensively studied for its potential as an anticancer agent. Research conducted at the National Cancer Institute has shown that this compound exhibits potent cytotoxic effects against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways. Additionally, studies have indicated that the compound can inhibit tumor angiogenesis by targeting key signaling pathways such as VEGF and HIF-1α.
Beyond its anticancer properties, N-(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenylacetamide has also shown promise in other therapeutic areas. For example, it has been investigated for its anti-inflammatory effects in models of rheumatoid arthritis. A study published in the Journal of Medicinal Chemistry in 2019 demonstrated that the compound effectively reduced inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that N-(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene - - ‐ phenylacetamide may have broad-spectrum therapeutic applications beyond cancer treatment.
Recent advances in computational chemistry have also contributed to our understanding of N-(2Z)-3-(2-methoxyethyl)-6-nitro - -dihydro - -1 , - - - - - - - - - - - - --benzothiazol - -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- --------------------------------------- ylidene¬¬¬¬¬¬¬¬¬¬¬¬¬¬¬¬¬¬¬¬ ¬ ¬ ¬ ¬ ¬ ¬ ¬ ¬ ¬ ¬ ¬ ¬ ¬ ¬ ¬ ¬ ¬ ¬ --- phenylacetamide's molecular interactions with biological targets. Molecular docking studies have revealed that the compound can bind to specific protein receptors involved in cancer cell proliferation and survival pathways. These insights have guided the rational design of more potent analogs with improved pharmacological profiles.
Despite its promising therapeutic potential, N-(2Z)-3-(2-methoxyethyl)-6-nitro-dihydro-benzothiazol-yli dene phenylacetamide faces several challenges in clinical development. One major concern is its pharmacokinetic profile, particularly its bioavailability and metabolic stability. Preclinical studies have shown that the compound has moderate oral bioavailability but is rapidly metabolized by hepatic enzymes. To address these issues, researchers are exploring various strategies such as prodrug design and nanoparticle formulations to enhance its pharmacokinetic properties.
In conclusion, N-(2Z)-3-(2-methoxyethyl)-6-nitro-dihydro-benzothiazol-yli dene phenylacetamide (CAS No. 864976–80–7) represents a promising lead compound with diverse biological activities and therapeutic potential. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its pharmacological properties for clinical applications. As our understanding of this compound deepens, it holds great promise for advancing treatments in various diseases.
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